DAB-AM-32, POLYPROPYLENIMINE DOTRIACONTA -AMINE DENDRIMER, GENERATION 4.0
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Overview
Description
1,4-Bis[bis[3-[bis[3-[bis[3-[bis(3-aminopropyl)amino]propyl]amino]propyl]amino]propyl]amino]butane is a complex organic compound with multiple amine groups. It is known for its extensive use in various chemical and industrial applications due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[bis[3-[bis[3-[bis[3-[bis(3-aminopropyl)amino]propyl]amino]propyl]amino]propyl]amino]butane typically involves multiple steps:
Initial Reaction: The process begins with the reaction of 3-chloropropylamine with piperazine to form 3-(3-aminopropyl)piperazine.
Subsequent Reaction: The intermediate product is then reacted with 1,4-dichlorobutane under controlled conditions to yield the final compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves:
Reactant Mixing: Precise mixing of reactants in large-scale reactors.
Temperature Control: Maintaining optimal temperatures to facilitate the reactions.
Purification: Using techniques such as distillation and crystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis[bis[3-[bis[3-[bis[3-[bis(3-aminopropyl)amino]propyl]amino]propyl]amino]propyl]amino]butane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: It can be reduced under specific conditions to form different amine derivatives.
Substitution: The amine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products
The major products formed from these reactions include various amine derivatives and substituted compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
1,4-Bis[bis[3-[bis[3-[bis[3-[bis(3-aminopropyl)amino]propyl]amino]propyl]amino]propyl]amino]butane has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Utilized in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 1,4-Bis[bis[3-[bis[3-[bis[3-[bis(3-aminopropyl)amino]propyl]amino]propyl]amino]propyl]amino]butane involves its interaction with various molecular targets. The compound’s multiple amine groups allow it to form strong interactions with proteins, nucleic acids, and other biomolecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(3-aminopropyl)piperazine: A simpler compound with similar amine groups.
N,N’-Bis(3-aminopropyl)piperazine: Another related compound with fewer amine groups.
Uniqueness
1,4-Bis[bis[3-[bis[3-[bis[3-[bis(3-aminopropyl)amino]propyl]amino]propyl]amino]propyl]amino]butane is unique due to its extensive branching and multiple amine groups, which provide it with distinct chemical and biological properties. This makes it particularly useful in applications requiring strong interactions with biomolecules and complex organic synthesis.
Properties
IUPAC Name |
N,N,N',N'-tetrakis[3-[bis[3-[bis[3-[bis(3-aminopropyl)amino]propyl]amino]propyl]amino]propyl]butane-1,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C184H432N62/c185-63-3-97-219(98-4-64-186)133-39-153-239(154-40-134-220(99-5-65-187)100-6-66-188)177-55-169-235(170-56-178-240(155-41-135-221(101-7-67-189)102-8-68-190)156-42-136-222(103-9-69-191)104-10-70-192)149-35-129-217(130-36-150-236(171-57-179-241(157-43-137-223(105-11-71-193)106-12-72-194)158-44-138-224(107-13-73-195)108-14-74-196)172-58-180-242(159-45-139-225(109-15-75-197)110-16-76-198)160-46-140-226(111-17-77-199)112-18-78-200)95-1-2-96-218(131-37-151-237(173-59-181-243(161-47-141-227(113-19-79-201)114-20-80-202)162-48-142-228(115-21-81-203)116-22-82-204)174-60-182-244(163-49-143-229(117-23-83-205)118-24-84-206)164-50-144-230(119-25-85-207)120-26-86-208)132-38-152-238(175-61-183-245(165-51-145-231(121-27-87-209)122-28-88-210)166-52-146-232(123-29-89-211)124-30-90-212)176-62-184-246(167-53-147-233(125-31-91-213)126-32-92-214)168-54-148-234(127-33-93-215)128-34-94-216/h1-216H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMJXLZDCAGYLBX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN(CCCN(CCCN(CCCN(CCCN)CCCN)CCCN(CCCN)CCCN)CCCN(CCCN(CCCN)CCCN)CCCN(CCCN)CCCN)CCCN(CCCN(CCCN(CCCN)CCCN)CCCN(CCCN)CCCN)CCCN(CCCN(CCCN)CCCN)CCCN(CCCN)CCCN)CN(CCCN(CCCN(CCCN(CCCN)CCCN)CCCN(CCCN)CCCN)CCCN(CCCN(CCCN)CCCN)CCCN(CCCN)CCCN)CCCN(CCCN(CCCN(CCCN)CCCN)CCCN(CCCN)CCCN)CCCN(CCCN(CCCN)CCCN)CCCN(CCCN)CCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C184H432N62 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3514 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163611-04-9 |
Source
|
Record name | 2-Propenenitrile, dendrimer, 1,4-butanediamine-core, amino-terminated, 32-functional | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propenenitrile, dendrimer, 1,4-butanediamine-core, amino-terminated, 32-functional | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.